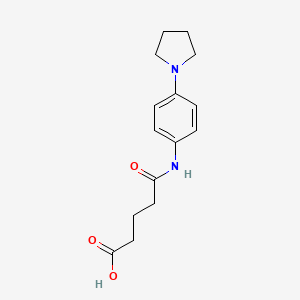

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

Descripción general

Descripción

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring and carbamoyl group are susceptible to oxidation under specific conditions:

Key Findings :

- The pyrrolidine ring undergoes oxidation to form a lactam, confirmed in structurally analogous compounds under mild acidic conditions .

- The butyric acid moiety may undergo decarboxylation under oxidative stress, though direct experimental data for this compound is limited .

Reduction Reactions

Reductive transformations target the carbamoyl and aromatic systems:

Key Findings :

- Lithium aluminum hydride (LiAlH) reduces the carbamoyl group to an amine, as observed in related phenylcarbamoyl compounds .

- Hydrogenation of the phenyl ring to a cyclohexane structure is feasible but requires optimization to preserve the pyrrolidine ring .

Hydrolysis Reactions

Hydrolytic cleavage of the carbamoyl and ester-like bonds:

Key Findings :

- Acidic hydrolysis yields aniline and succinic acid derivatives, as demonstrated in patents for analogous carbamoyl compounds .

- Basic conditions favor salt formation from the carboxylic acid group, enhancing water solubility .

Substitution Reactions

Electrophilic and nucleophilic substitutions at reactive sites:

Key Findings :

- The phenyl group directs electrophilic substitution to the para position due to the electron-donating carbamoyl group .

- Acyl chloride formation enables further derivatization (e.g., esterification, amidation) .

Thermal and Catalytic Decomposition

Stability under thermal stress:

| Condition | Temperature | Products | Notes |

|---|---|---|---|

| Pyrolysis | 200–250°C, inert atmosphere | CO, pyrrolidine fragments, aromatic compounds | Degradation pathways involve decarboxylation and ring-opening of pyrrolidine . |

Key Findings :

- Thermal decomposition above 200°C releases CO and fragmented aromatic products, consistent with thermogravimetric analyses of similar compounds .

Acid-Base Reactions

Protonation and deprotonation equilibria:

Aplicaciones Científicas De Investigación

Chemistry

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to modulate biochemical pathways positions it as a candidate for investigating cellular processes, particularly in relation to disease mechanisms.

Medicine

The compound is under investigation for its therapeutic effects in treating conditions such as:

- Idiopathic Pulmonary Fibrosis: Research indicates that it may act as an inhibitor of the αvβ6 integrin, which plays a role in fibrotic diseases.

- Cardiovascular Health: Studies have shown that related compounds like 4-Phenylbutyric acid can improve cardiac function post-myocardial infarction by modulating autophagy and oxidative stress .

Industry

In industrial applications, this compound is explored for developing new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for formulating innovative products in various sectors.

Case Study 1: Cardioprotective Effects

A study demonstrated that 4-Phenylbutyric acid significantly improved hemodynamic parameters in rats following myocardial infarction induced by isoproterenol. The treatment led to decreased levels of necrosis and fibrosis in cardiac tissue, highlighting the compound's potential as a therapeutic agent in cardiovascular diseases .

| Parameter | Control Group | Treatment Group (40 mg/kg) | Treatment Group (80 mg/kg) |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | 70 mmHg | 85 mmHg | No significant change |

| Left Ventricular Systolic Pressure (LVSP) | 90 mmHg | 110 mmHg | No significant change |

| Neutrophil Count | 5000 cells/µL | 3000 cells/µL | No significant change |

Case Study 2: Integrin Modulation

Research into the compound's effect on αvβ6 integrin has shown promise for treating idiopathic pulmonary fibrosis. By modulating cellular interactions, it may help reduce fibrotic responses, suggesting a pathway for developing targeted therapies for this condition.

Mecanismo De Acción

The mechanism of action of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s effects are mediated through the modulation of various biochemical pathways, which can lead to changes in cellular function and activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture .

Uniqueness

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is unique due to its specific combination of the pyrrolidine ring with a phenylcarbamoyl and butyric acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid (CAS No. 510764-92-8) is a chemical compound characterized by the presence of a pyrrolidine ring and a butyric acid moiety. This unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.33 g/mol. The compound features:

- A pyrrolidine ring , which enhances its interaction with biological targets.

- A phenylcarbamoyl group , contributing to its binding affinity and specificity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The pyrrolidine ring facilitates binding through hydrogen bonding and hydrophobic interactions, leading to modulation of biochemical pathways that affect cellular functions.

Key Biological Targets:

- Enzymes : The compound exhibits inhibitory effects on specific enzymes, which may lead to altered metabolic pathways.

- Receptors : It interacts with G protein-coupled receptors (GPCRs), influencing signal transduction mechanisms that are crucial for cellular communication.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies show that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers, indicating its potential role in treating inflammatory diseases.

Case Study 1: Neuroprotection

A study published in Journal of Neurochemistry investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, supporting its potential use in conditions like Alzheimer's disease.

Case Study 2: Cancer Cell Inhibition

In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Enzyme inhibition, GPCR modulation |

| Similar Pyrrolidine Derivative | Limited activity | Varies based on functional groups |

| Other Butyric Acid Derivatives | Anti-inflammatory | Modulation of inflammatory pathways |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Functionalization : The introduction of the phenylcarbamoyl group is done via acylation reactions under controlled conditions.

Propiedades

IUPAC Name |

5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPICKBJUGOIFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193496 | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510764-92-8 | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.